molecular formula C17H21FN4O B7025840 N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide

N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide

Cat. No.: B7025840
M. Wt: 316.4 g/mol
InChI Key: WWXYTEXUUFCRRL-UHFFFAOYSA-N
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Description

    Starting Materials: Pyrrolidine.

    Reaction Conditions: The pyrrolidine is introduced via nucleophilic substitution on the benzamide derivative.

  • Final Coupling

    • The pyrazole derivative is coupled with the benzamide-pyrrolidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

    Properties

    IUPAC Name

    N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H21FN4O/c1-3-14-15(11-21(2)20-14)19-17(23)12-6-7-16(13(18)10-12)22-8-4-5-9-22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,19,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WWXYTEXUUFCRRL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=NN(C=C1NC(=O)C2=CC(=C(C=C2)N3CCCC3)F)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H21FN4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    316.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide typically involves multi-step organic synthesis

    • Synthesis of the Pyrazole Ring

        Starting Materials: Ethyl acetoacetate and hydrazine hydrate.

        Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 3-ethyl-1-methylpyrazole.

    • Formation of the Benzamide Moiety

        Starting Materials: 3-fluoro-4-nitrobenzoic acid.

        Reaction Conditions: The nitro group is reduced to an amine using hydrogenation over a palladium catalyst, followed by acylation with acetic anhydride to form the benzamide.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The pyrazole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
    • Reduction

      • The nitro group in the benzamide precursor can be reduced to an amine using hydrogenation over palladium or other metal catalysts.
    • Substitution

      • The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide.

      Reduction: Palladium on carbon (Pd/C), hydrogen gas.

      Substitution: Sodium hydride (NaH), various nucleophiles.

    Major Products

    • Oxidation of the pyrazole ring can lead to pyrazole-4-carboxylic acid derivatives.
    • Reduction of the nitro group yields the corresponding amine.
    • Substitution reactions can introduce various functional groups onto the benzamide ring, enhancing its reactivity and potential applications.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

      Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.

    Biology and Medicine

      Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

      Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.

    Industry

      Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

      Polymer Science: Incorporation into polymers to enhance their mechanical and thermal properties.

    Mechanism of Action

    The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the fluorinated benzamide moiety can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring may contribute to the overall conformational stability of the compound, facilitating its interaction with biological targets.

    Comparison with Similar Compounds

    Similar Compounds

      N-(3-ethyl-1-methylpyrazol-4-yl)-3-chloro-4-pyrrolidin-1-ylbenzamide: Similar structure but with a chlorine atom instead of fluorine.

      N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-piperidin-1-ylbenzamide: Similar structure but with a piperidine ring instead of pyrrolidine.

    Uniqueness

    • The presence of the fluorine atom in N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide enhances its lipophilicity and metabolic stability compared to its chloro analog.
    • The pyrrolidine ring provides a different steric and electronic environment compared to the piperidine ring, potentially leading to different biological activities and reactivity profiles.

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